Cipatinib
Description
Properties
Molecular Formula |
C19H14Cl2FN3O |
|---|---|
Appearance |
Solid powder |
Synonyms |
Cipatinib.; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Cipatinib Action
Direct Molecular Target Engagement
Cipatinib functions as a dual tyrosine kinase inhibitor, demonstrating inhibitory activity against both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov These receptors are members of the ErbB family and play critical roles in cellular signaling. nih.gov
EGFR Kinase Inhibition Kinetics and Binding
This compound binds to the intracellular domain of EGFR. nih.gov Preclinical experiments have shown this compound to be effective against human cancer cells overexpressing EGFR, with half maximal inhibitory concentrations (IC50) reported in the nanomolar range. nih.gov For instance, an IC50 of 4.1 nM against EGFR overexpression has been observed in certain cell lines. nih.gov The apparent inhibition constant (Ki app) for the tyrosine kinase activity of EGFR has been reported as 3 nM. nih.gov
HER2 Kinase Inhibition Kinetics and Binding
Similar to its effects on EGFR, this compound also binds to the intracellular domain of HER2. nih.gov Preclinical data indicates potent inhibition of HER2, with an IC50 of 0.5 nM reported in human cancer cells overexpressing HER2. nih.gov The Ki app for HER2 tyrosine kinase activity is reported as 13 nM. nih.gov
Specificity Profile Against Other Tyrosine Kinases
While this compound is primarily characterized by its dual inhibition of EGFR and HER2, the specificity profile against a broader panel of tyrosine kinases is a critical aspect of its pharmacological profile. Research indicates that for kinases unrelated to the ErbB family, such as c-Src, the IC50 of lapatinib (B449), a structurally related dual TKI, is in the micromolar range, with even lower efficacy observed for other non-ErbB family kinases like c-Raf-1, MEK, and ERK. nih.gov This suggests a degree of selectivity for ErbB family members, although comprehensive specificity data for this compound across a wide range of kinases would provide a more complete understanding.
Molecular Docking and Computational Analyses of Target Interaction
Molecular docking and computational analyses are valuable tools for understanding the potential binding modes and interactions of small molecule inhibitors with their target proteins. These methods can provide insights into how this compound interacts with the kinase domains of EGFR and HER2 at an atomic level. While specific detailed molecular docking studies for this compound were not extensively found within the search results, such analyses typically involve simulating the binding of the inhibitor molecule into the active site of the target protein's crystal structure. This allows for the prediction of binding poses, identification of key interacting residues, and estimation of binding affinities (often expressed as docking scores). figshare.comijpsr.commednexus.org These computational approaches complement experimental binding data by providing a structural basis for the observed inhibitory activity.
Downstream Signaling Pathway Modulation
Inhibition of receptor tyrosine kinases like EGFR and HER2 by this compound leads to the modulation of several downstream signaling pathways that are crucial for tumor progression.
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway Regulation
The PI3K/AKT/mTOR pathway is a major signaling cascade activated by receptor tyrosine kinases, playing a central role in regulating cell growth, proliferation, survival, and angiogenesis. vulcanchem.comwikipedia.org Activation of EGFR and HER2 typically leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). vulcanchem.com PIP3 serves as a docking site for proteins like AKT, leading to its phosphorylation and activation. vulcanchem.com Activated AKT then phosphorylates various downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth. vulcanchem.com By inhibiting EGFR and HER2, this compound is expected to disrupt this signaling cascade, thereby reducing the activation of PI3K, AKT, and mTOR. This disruption can lead to decreased cell proliferation, increased apoptosis, and inhibition of angiogenesis, contributing to its potential anti-tumor effects. Preclinical studies with dual EGFR/HER2 inhibitors structurally related to this compound, such as lapatinib, have demonstrated the ability to reduce the tyrosine phosphorylation of EGFR and HER2 and inhibit the activation of downstream effectors like AKT and Erk1/2. abcam.com This provides a strong indication that this compound would similarly modulate the PI3K/AKT/mTOR pathway.
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes such as cell division, growth, and differentiation. wikipedia.org The pathway is initiated by the binding of extracellular mitogens to cell surface receptors, leading to the activation of a cascade involving Ras, RAF, MEK, and ultimately ERK (MAPK). wikipedia.org Activated ERK can then phosphorylate various downstream proteins and transcription factors like Myc, regulating gene expression. wikipedia.org
This compound has been indicated to interact with components or processes related to the MAPK/ERK pathway. While the precise details of this compound's direct interaction with every component of this pathway require further specific investigation, the MAPK/ERK pathway is a known downstream signaling cascade activated by receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2 idrblab.netnih.gov, which are targets of tyrosine kinase inhibitors like this compound researchgate.net. The activation of ERK involves the phosphorylation of MEK1/2, which is subsequently phosphorylated by activated RAF. researchgate.net Activated ERK1/2 can then translocate to the cytoplasm and nucleus to phosphorylate other proteins involved in cell regulation, growth, differentiation, and mitosis. researchgate.net
Research indicates that the ERK/MAPK signaling pathway is involved in regulating cellular functions such as proliferation, differentiation, cell cycle, apoptosis, and tissue formation, and its dysregulation is linked to tumor formation. nih.gov Elevated ERK expression has been observed in various human tumors. nih.gov Given this compound's nature as a tyrosine kinase inhibitor targeting EGFR and HER2, its modulation of the MAPK/ERK pathway likely involves interfering with the upstream activation signals originating from these receptors.
STAT Signaling Pathway Perturbation
The JAK/STAT signaling pathway is another critical cascade that transmits information from extracellular signals, particularly cytokines and growth factors, to the cell nucleus, influencing processes like immunity, cell division, and cell death. genome.jpsinobiological.comwikipedia.org This pathway involves Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins. sinobiological.comwikipedia.org Upon cytokine binding to their receptors, JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for SH2 domain-containing STAT proteins. sinobiological.com Recruited STATs are then phosphorylated by JAKs, form dimers, and translocate to the nucleus to modulate gene expression. sinobiological.comwikipedia.org
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. genome.jp In addition to activating STATs, JAKs can also recruit other molecules, including those involved in the MAPK and PI3 kinase pathways, further highlighting the interconnectedness of intracellular signaling networks. genome.jpsinobiological.com Dysregulation of the JAK/STAT pathway has been associated with various diseases, including cancers and autoimmune disorders. sinobiological.comwikipedia.org
While specific detailed research findings on this compound's direct perturbation of the STAT signaling pathway were not extensively available in the provided context, the JAK/STAT pathway is known to be linked to signaling from receptor tyrosine kinases like EGFR kegg.jp. As a tyrosine kinase inhibitor, this compound's action on EGFR and HER2 could indirectly impact the activation or signaling through the JAK/STAT pathway due to the crosstalk and interconnectedness of these intracellular cascades. genome.jpsinobiological.comwikipedia.org
Other Affected Intracellular Signaling Cascades
Intracellular signaling involves complex networks of pathways that transmit and amplify signals from cell surface receptors to effect cellular responses. units.itplos.org Besides the MAPK/ERK and STAT pathways, numerous other cascades exist, including PI3 kinase-AKT, PLCgamma-PKC, and potentially NF-kappa-B signaling, which can be activated downstream of receptor tyrosine kinases like EGFR. idrblab.net
Signaling pathways often involve a series of protein interactions, including the activation of enzymes and second messengers, leading to changes in cell metabolism or gene expression. units.it These pathways can be highly complex, with branching points and integration of signals from multiple receptors. units.it
Given that this compound targets EGFR and HER2, which are involved in initiating multiple downstream signaling cascades idrblab.net, it is plausible that this compound could affect other intracellular signaling pathways beyond MAPK/ERK and STAT. The provided information indicates that receptor tyrosine kinases can activate at least four major downstream cascades, including PI3 kinase-AKT and PLCgamma-PKC modules, and may also activate the NF-kappa-B signaling cascade. idrblab.net Further research specifically investigating this compound's effects on these additional pathways would be necessary to fully delineate its molecular mechanisms of action.
Cellular Pharmacodynamics and Uptake
Cellular pharmacodynamics describes the biochemical and physiological effects of a drug on cells and their mechanisms of action. Cellular uptake refers to how a substance enters a cell.
Cellular Permeability and Transport Mechanisms
Cellular permeability refers to the rate at which molecules can passively diffuse across a biological membrane, such as the cell membrane. biologynotesonline.com The cell membrane, primarily composed of a lipid bilayer, exhibits selective permeability, allowing specific molecules to pass while restricting others. biologynotesonline.com Small, nonpolar molecules can readily diffuse through the lipid bilayer, while larger or charged molecules often require specialized transport mechanisms. biologynotesonline.com
Transport across cell membranes can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. biologynotesonline.com Passive diffusion does not require energy and occurs down a concentration gradient. biologynotesonline.com Facilitated diffusion involves membrane proteins that assist in transporting molecules across the membrane. biologynotesonline.com Active transport requires energy, typically from ATP hydrolysis, to move molecules against their concentration gradient. biologynotesonline.com
The cellular permeability and transport mechanisms of this compound would influence its ability to reach its intracellular targets, such as the tyrosine kinase domains of EGFR and HER2. While detailed studies specifically on this compound's cellular permeability and transport were not extensively found in the provided context, the general principles of membrane transport apply to drug molecules. The chemical properties of this compound, such as its size, lipophilicity, and charge, would influence its ability to cross the lipid bilayer via passive diffusion or determine if it requires specific transport proteins.
Preclinical Metabolic Fate and Enzyme Involvement
The preclinical metabolic fate of a drug involves how it is broken down and eliminated by the body before clinical trials. This process often involves enzymatic transformations. Understanding the enzymes involved in a drug's metabolism is crucial for predicting potential drug interactions and variability in drug response.
While specific detailed information on the preclinical metabolic fate and enzyme involvement of this compound was not extensively available in the provided search results, one result mentioned that lapatinib, a related tyrosine kinase inhibitor, undergoes extensive first-pass metabolism in the liver. researchgate.net This suggests that hepatic enzymes, particularly cytochrome P450 enzymes, are likely involved in the metabolism of tyrosine kinase inhibitors. The extensive first-pass metabolism of lapatinib also implies that hepatic concentrations of the drug are likely to be higher. researchgate.net
Preclinical Efficacy and Cellular Impact Studies
In Vitro Anti-proliferative Effects
In vitro studies are crucial for assessing the direct impact of a compound on cancer cells, providing insights into its potential mechanisms of action before in vivo evaluation.
Efficacy Across Diverse Preclinical Cell Lines
Cipatinib, identified as a dual tyrosine kinase inhibitor (TKI) targeting both EGFR and HER2, has demonstrated effectiveness in preclinical experiments against certain human cancer cell lines known to overexpress these receptors. Specifically, studies have shown this compound to be effective against cell lines such as SK-OV-3, Calu-3, and BT-474. nih.gov
Concentration-Dependent Cellular Responses
Preclinical investigations have indicated that this compound exhibits an obvious concentration-related effect on human tumor cells overexpressing EGFR and HER2. nih.gov The half maximal inhibitory concentrations (IC50) have been determined for certain cell lines, providing a measure of the compound's potency. For instance, the IC50 values reported for this compound were 4.1 nM in SK-OV-3 cells and 0.5 nM in BT-474 cells. nih.gov This indicates that increasing concentrations of this compound lead to a more pronounced inhibitory effect on the proliferation of these sensitive cell lines.
Below is a table summarizing the reported IC50 values for this compound in specific cell lines:
| Cell Line | Target Overexpression | IC50 (nM) |
| SK-OV-3 | EGFR and HER2 | 4.1 |
| BT-474 | EGFR and HER2 | 0.5 |
| Calu-3 | EGFR and HER2 | Not specified |
Data derived from preclinical experiments nih.gov.
Cell Cycle Progression Alterations
Alterations in cell cycle progression are a common mechanism by which anti-cancer agents inhibit tumor growth. Disrupting the orderly progression through the cell cycle phases (G1, S, G2, M) can lead to cell cycle arrest and ultimately cell death. While the search results mention this compound in the context of cell cycle arrest or aberrant mitosis in a general sense googleapis.comgoogleapis.com, specific detailed findings on how this compound precisely impacts different phases of the cell cycle (G1, S, G2/M) were not available within the provided information.
G1 Phase Arrest Induction
Specific data detailing the induction of G1 phase arrest by this compound in preclinical cell lines were not found in the provided search results. General mechanisms of G1 arrest involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21, often influenced by pathways like the p53 pathway frontiersin.orglibretexts.orgnih.govnih.govembrapa.br. However, the direct link between this compound and these specific molecular events leading to G1 arrest was not established in the search results.
S Phase Perturbations
Specific data regarding perturbations in the S phase of the cell cycle induced by this compound were not available in the provided search results. The S phase is critical for DNA replication, and disruptions can lead to replication stress wikipedia.orgfrontiersin.org. While general information on S phase checkpoints and the response to replication stress exists wikipedia.orgfrontiersin.orgnih.gov, specific findings on how this compound affects DNA synthesis or progression through the S phase were not identified.
DNA Replication Stress and Repair Pathway Implications
Information specifically detailing how this compound induces DNA replication stress or impacts specific DNA repair pathways (such as homologous recombination or non-homologous end joining) was not found in the provided search results. Replication stress can arise from various factors and is managed by complex DNA damage response (DDR) pathways involving proteins like ATR and PARP googleapis.comwikipedia.orgfrontiersin.orgnih.govnih.govmdpi.comnih.gov. While TKIs can sometimes interact with DDR pathways, the specific implications of this compound on these processes were not described in the retrieved literature.
Long-Term Cell Cycle Withdrawal Phenotypes
Studies investigating the long-term effects of cell cycle inhibitors, such as CDK4/6 inhibitors, have shown that prolonged cell cycle arrest can lead to long-term cell cycle withdrawal phenotypes. This can occur through mechanisms involving replication stress upon release from the arrest, potentially leading to a p53-dependent cell cycle exit or catastrophic mitosis in the absence of p53. nih.govnih.gov While the provided search results discuss cell cycle withdrawal in the context of CDK4/6 inhibitors, direct information specifically detailing this compound's impact on long-term cell cycle withdrawal phenotypes was not prominently found within the initial search results. However, the principle of prolonged cell cycle perturbation leading to long-term effects is a relevant concept in cellular impact studies.
Apoptosis Induction and Mechanisms
Apoptosis, a programmed cell death process, is a key area of investigation for many therapeutic compounds. This compound's ability to induce apoptosis and the underlying mechanisms involved have been explored in preclinical settings. Apoptosis is characterized by distinct morphological changes and the activation of specific caspases and mitochondrial control pathways. cellsignal.comyoutube.compromega.com
Caspases are a family of cysteine proteases that play essential roles in apoptosis. cellsignal.commedchemexpress.com The caspase-dependent apoptotic pathways involve a cascade of caspase activation, leading to the dismantling of the cell. Initiator caspases (e.g., caspase-8, -9, -10) are activated in response to pro-apoptotic signals and, in turn, cleave and activate executioner caspases (e.g., caspase-3, -6, -7), which are responsible for cleaving cellular substrates. cellsignal.commedchemexpress.com The extrinsic pathway is triggered by external death signals, while the intrinsic pathway is activated by cell stress or internal stimuli. cellsignal.comthermofisher.commdpi.com Both pathways converge on the activation of executioner caspases. cellsignal.com While the search results provide general information on caspase-dependent apoptosis nih.govidrblab.net, specific detailed findings on how this compound interacts with or activates these pathways were not extensively detailed in the provided snippets.
The intrinsic apoptotic pathway is heavily reliant on mitochondria. thermofisher.commdpi.comthoracickey.com Stress stimuli can lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of mitochondrial proteins like cytochrome c into the cytosol. thermofisher.commdpi.comthoracickey.comnih.gov Cytochrome c, along with Apaf-1 and dATP, forms the apoptosome, which then activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3. promega.commedchemexpress.comthermofisher.comthoracickey.comnih.gov Other mitochondrial proteins, such as Smac/DIABLO, are also released and can counteract inhibitors of apoptosis proteins (IAPs), further promoting caspase activation. thermofisher.comnih.gov The search results generally describe mitochondrial-mediated apoptosis nih.govthoracickey.comlarvol.com, but specific data on this compound's direct impact on mitochondrial membrane potential, cytochrome c release, or apoptosome formation was not explicitly found.
While caspases are central to many apoptotic pathways, caspase-independent cell death mechanisms also exist. mdpi.comrockland.comwikipedia.orgfrontiersin.org These pathways can be activated under certain circumstances, including when caspase activation is inhibited or bypassed. mdpi.comrockland.com One such mechanism involves the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus, leading to DNA fragmentation. wikipedia.orgplos.org Other forms of regulated cell death, such as necroptosis and paraptosis, are also considered caspase-independent under specific conditions. rockland.comfrontiersin.org The provided search results discuss caspase-independent cell death thoracickey.com, but specific research linking this compound directly to these alternative mechanisms was not detailed.
Caspase-Independent Apoptotic Mechanisms
Angiogenesis Inhibition in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. kuleuven.befrontiersin.org Inhibiting angiogenesis is a strategy explored in cancer therapy. frontiersin.orgbiobide.com Preclinical models are utilized to evaluate the anti-angiogenic potential of compounds. kuleuven.befrontiersin.orgbiobide.com Mechanisms of angiogenesis inhibition can include targeting VEGF signaling, blocking endothelial cell proliferation, or inducing endothelial cell apoptosis. biobide.com While the search results indicate that this compound has been investigated in preclinical settings googleapis.comidrblab.net, specific detailed findings regarding this compound's efficacy and mechanisms of angiogenesis inhibition in preclinical models were not extensively provided within the scope of the initial search results.
Impact on Endothelial Cell Proliferation and Migration
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, involving the proliferation and migration of endothelial cells. While the broad importance of inhibiting endothelial cell proliferation and migration in cancer therapy is recognized, specific detailed data on this compound's direct impact on these processes were not available in the consulted search results. Studies on other compounds have shown the potential to inhibit endothelial cell migration and tube formation in vitro.
Microvessel Density Reduction in In Vivo Models
Microvessel density (MVD) is a measure reflecting the extent of angiogenesis within a tumor and is often correlated with tumor growth and prognosis. Reducing MVD is a key objective of anti-angiogenic therapies. Although the significance of MVD reduction in preclinical cancer models is established, specific data demonstrating this compound's effect on microvessel density in in vivo models were not found in the provided search results.
Modulation of Pro-Angiogenic Factor Expression
Angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic factors, including growth factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), as well as cytokines and chemokines. Modulating the expression of these factors can impact tumor angiogenesis. While the modulation of pro-angiogenic factors is a relevant area of preclinical investigation for anti-cancer agents, specific data detailing how this compound influences the expression of these factors were not available in the consulted search results.
Preclinical In Vivo Anti-tumor Activity
In vivo preclinical models are essential for evaluating the efficacy of potential cancer therapies in a complex biological system.
Preclinical In Vivo Anti-tumor Activity
Xenograft Models (Cell Line-Derived and Patient-Derived)
Xenograft models, created by implanting human cancer cells (cell line-derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) into immunodeficient mice, are widely used to assess the in vivo antitumor activity of experimental drugs. This compound has been evaluated in human tumor nude mice transplantation models, demonstrating effectiveness against human cancer cells such as SK-OV-3, Calu-3, and BT-474. These experiments showed a clear concentration-related effect in models overexpressing both EGFR and HER2. Half maximal inhibitory concentrations (IC50) were reported as 4.1 nM for SK-OV-3 and 0.5 nM for BT-474 cells in preclinical experiments.
Data from Preclinical Experiments in Xenograft Models:
| Cell Line | EGFR Overexpression | HER2 Overexpression | IC50 (nM) |
| SK-OV-3 | Yes | Yes | 4.1 |
| Calu-3 | Yes | Yes | Not specified |
| BT-474 | Yes | Yes | 0.5 |
Syngeneic Models of Disease
Syngeneic models involve implanting tumor cells that originated from the same genetic background as the host animal, allowing for the study of therapies in the presence of an intact immune system. These models are particularly valuable for evaluating immunotherapies and understanding the interplay between the tumor and the host immune system. While syngeneic models are an important tool in preclinical oncology research, specific data on this compound's efficacy in syngeneic models were not available in the consulted search results.
Effects on Tumor Growth and Metastatic Spread in Animal Models
Preclinical investigations utilizing animal models have been instrumental in evaluating the potential of this compound to inhibit tumor growth and metastatic dissemination. These studies often employ xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, which use mouse cancer cells in immunocompetent mice, to mimic aspects of human cancer progression and evaluate therapeutic responses mdpi.come-century.usresearchgate.net.
This compound has demonstrated efficacy against human cancer cells in nude mice transplantation models, particularly in those exhibiting overexpression of both EGFR and HER2. In these models, this compound showed a concentration-related effect on tumor growth inhibition nih.gov. This suggests that the compound's dual targeting of EGFR and HER2, key drivers in various cancers, contributes to its anti-tumor activity in vivo nih.gov.
Studies investigating the impact on tumor growth often measure tumor volume over time as a primary endpoint plos.orgnih.govplos.org. Various methods, including caliper measurements and advanced imaging techniques like ultrasound, are used to assess tumor size accurately in preclinical models nih.govplos.orgresearchgate.net. While specific detailed data tables for this compound's effects on tumor volume across different studies were not consistently available in the search results, the general approach involves comparing tumor growth rates in treated versus control groups nih.gov. A statistically significant reduction in tumor size in treated animals compared to control groups is a key finding indicating the compound's efficacy nih.gov.
Beyond primary tumor growth, the effect of this compound on metastatic spread has also been a focus of preclinical research. Metastasis, the process by which cancer cells spread from the primary tumor to distant sites, is a major challenge in cancer treatment mdpi.com. Animal models are crucial for studying this complex process and evaluating the ability of therapeutic agents to inhibit it plos.orgfortunejournals.comnih.govmdpi.comnih.gov. While direct, detailed data on this compound's impact specifically on metastatic lesion counts or volume in animal models were not extensively provided in the retrieved snippets, the preclinical effectiveness against human cancer cells in transplantation models, which can involve monitoring for metastatic spread, suggests a potential for inhibiting this process nih.gov. The inhibition of key pathways like EGFR and HER2 is known to impact cellular processes involved in metastasis, such as cell proliferation, survival, migration, and invasion.
Preclinical studies aim to provide robust data on a compound's efficacy in a living system before moving to human trials e-century.us. The observed effects of this compound in reducing tumor growth in relevant animal models underscore its potential as a therapeutic agent targeting EGFR and HER2 overexpressing cancers nih.gov.
Mechanisms of Acquired and Intrinsic Resistance to Cipatinib
Molecular Adaptations and Bypass Signaling Pathways
Molecular adaptations and the activation of bypass signaling pathways are major contributors to both intrinsic and acquired resistance to TKIs targeting EGFR and HER2 nih.govnih.govnih.gov. These mechanisms often involve alterations in the primary target kinases or the activation of alternative signaling routes that circumvent the drug's action nih.govnih.gov.
Alterations in Primary Target Kinases (EGFR, HER2)
Alterations in the primary target kinases, EGFR and HER2, can directly impair Cipatinib binding or reduce its effectiveness nih.govnih.gov. These alterations can include secondary mutations within the kinase domain that affect drug binding affinity or gene amplification leading to overexpression of the target protein, overwhelming the inhibitor nih.govnih.govamegroups.org. For instance, HER2 amplification has been described as a potential mechanism of resistance to EGFR TKIs in preclinical models and in patients amegroups.orgdovepress.com. Studies in EGFR-mutant non-small cell lung cancer (NSCLC) have shown HER2 amplification occurring in a subset of patients with acquired resistance to EGFR TKIs, sometimes mutually exclusive with other common resistance mutations like EGFR T790M amegroups.org. Secondary HER2 alterations, including mutations and amplification, have also been observed in patients who developed resistance to afatinib, another ERBB family inhibitor frontiersin.org.
Activation of Alternative Receptor Tyrosine Kinases
Cancer cells can develop resistance by activating alternative receptor tyrosine kinases (RTKs) that can compensate for the inhibition of EGFR and HER2 nih.govoncotarget.com. This activation of "bypass tracks" allows downstream signaling pathways to be reactivated, promoting cell survival and proliferation despite the presence of the inhibitor nih.govoncotarget.com. Examples of alternative RTKs implicated in resistance to EGFR/HER2 inhibitors include MET, AXL, and IGF-1R oncotarget.comnih.gov. MET amplification is considered a common mechanism of TKI resistance mediated by bypass activation pathways in NSCLC frontiersin.org. Preclinical studies have shown that MET signaling can provide an alternative route bypassing EGFR, limiting the activity of EGFR TKIs oncotarget.com. IGF1 receptor (IGF1R) activation has also been shown to mediate acquired resistance to certain EGFR TKIs in preclinical models, primarily through the activation of the PI3K-AKT pathway oncotarget.com.
Crosstalk with Other Growth Factor Signaling Pathways
Crosstalk between EGFR/HER2 signaling and other growth factor signaling pathways can also contribute to resistance nih.govnih.gov. This intricate network of interactions allows for signal rewiring and adaptation, enabling cancer cells to maintain pro-survival signaling even when the primary targets are inhibited nih.govnih.gov. Pathways such as Wnt/β-catenin, Notch, and TNFα/IKK/NF-κB can cross-talk with the EGFR/HER2 pathway at various points, affecting sensitivity to inhibitors nih.gov. For example, Notch activation has been associated with EGFR TKI resistance in some cancer cells nih.gov.
Downstream Pathway Reactivation Mechanisms
Resistance can also arise from the reactivation of downstream signaling pathways that are normally regulated by EGFR and HER2 nih.govembopress.org. Even if the upstream kinases are inhibited, alterations downstream can restore signaling and drive tumor growth nih.govembopress.org. Key downstream pathways include the RAS-RAF-MEK-MAPK and PI3K/AKT/PTEN/mTOR pathways nih.govresearchgate.net. Activating mutations or fusions in components of these pathways have been identified as mechanisms of acquired resistance to EGFR TKIs nih.gov. For instance, activation of the PI3K-PTEN-AKT pathway has been identified as a prevalent mechanism in bypassing tumor dependence on MAPK signaling in resistance to certain targeted therapies embopress.org.
Efflux Pump Mediated Resistance Mechanisms
Efflux pumps are membrane transporters that can actively pump drugs out of cancer cells, reducing their intracellular concentration below therapeutic levels nih.govgardp.org. Overexpression or increased activity of these pumps can lead to multidrug resistance, including resistance to TKIs like this compound nih.govmdpi.com. While much of the research on efflux pump-mediated resistance has focused on chemotherapy and antibiotic resistance in bacteria, the principle applies to targeted therapies as well nih.govgardp.orgmdpi.comnih.gov. Increased expression of efflux pumps has been implicated in multidrug-resistant phenotypes in various cancer types nih.govnih.govjidc.org.
Role of the Tumor Microenvironment in Preclinical Resistance
The tumor microenvironment (TME) is a complex ecosystem of cells, extracellular matrix components, and signaling molecules that can significantly influence a tumor's response to therapy and contribute to resistance nih.govnih.govjci.orgijbs.com. In preclinical models, the TME has been shown to play a role in acquired resistance to targeted therapies nih.govijbs.com. Factors within the TME, such as secreted growth factors, cytokines, and interactions with stromal cells and immune cells, can promote cancer cell survival and activate bypass signaling pathways, rendering the tumor less sensitive to inhibition nih.govjci.orgijbs.com. For example, macrophage-derived factors have been shown to drive resistance to targeted therapy in preclinical glioma models by activating alternative signaling pathways nih.gov. Preclinical murine tumor models are used to study these complex interactions and evaluate the impact of the TME on drug resistance jci.orgelifesciences.org.
Biomarkers of Response and Resistance in Preclinical Settings
Identifying biomarkers that predict response to this compound or indicate the emergence of resistance is a critical area of preclinical research. These biomarkers can help in patient stratification, monitoring treatment effectiveness, and guiding the development of combination therapies. Preclinical models provide a controlled environment to investigate the molecular changes associated with response and resistance.
Intrinsic resistance to EGFR/HER2 inhibitors, including potentially this compound, can be mediated by pre-existing genetic alterations or the activation of alternative signaling pathways that bypass the targeted kinase. Preclinical studies aim to identify these baseline molecular features that predict a lack of response to this compound treatment.
Genetic alterations in the target kinases themselves or in downstream signaling molecules can confer intrinsic resistance. For instance, certain mutations in EGFR or HER2 might render the kinase domain less sensitive to inhibition by this compound. Additionally, alterations in genes involved in downstream pathways, such as KRAS, BRAF, or PIK3CA, can lead to constitutive activation of survival and proliferation signals, bypassing the need for active EGFR or HER2 signaling wikipedia.org. Preclinical models, such as cell lines with defined genetic backgrounds or patient-derived xenografts (PDXs), are used to correlate the presence of these genetic alterations with sensitivity or resistance to this compound.
Beyond genetic mutations, the baseline activation status of alternative receptor tyrosine kinases (RTKs) or other signaling nodes can also contribute to intrinsic resistance. Activation of MET, FGFR, or other bypass pathways can provide alternative routes for signal transduction, maintaining cell growth and survival despite EGFR/HER2 inhibition. Preclinical studies can assess the expression and phosphorylation status of these alternative kinases in treatment-naïve models to determine their predictive value for intrinsic resistance to this compound.
Preclinical research utilizes various techniques, including next-generation sequencing, quantitative PCR, Western blotting, and functional assays, to identify and validate these predictive biomarkers.
Table 1: Potential Predictive Biomarkers for Intrinsic Resistance to EGFR/HER2 Inhibitors (Based on Preclinical Research)
| Biomarker Category | Specific Biomarkers (Examples from Literature on Related Inhibitors) | Mechanism of Resistance | Detection Method (Preclinical) |
| Genetic Alterations | KRAS mutations | Constitutive activation of MAPK pathway | Sequencing, qPCR |
| BRAF mutations | Constitutive activation of MAPK pathway | Sequencing, qPCR | |
| PIK3CA mutations | Constitutive activation of PI3K/Akt pathway | Sequencing, qPCR | |
| MET amplification/overexpression | Activation of bypass signaling | FISH, IHC, Western Blot | |
| ERBB2 (HER2) exon 20 insertions | Reduced inhibitor binding affinity | Sequencing | |
| Alternative Pathway Activation | Activated FGFR signaling | Activation of bypass signaling | Western Blot (p-FGFR), Functional Assays |
| Activated AXL signaling | Activation of bypass signaling | Western Blot (p-AXL), Functional Assays |
Note: This table is based on preclinical findings for EGFR/HER2 inhibitors and represents potential biomarkers relevant to this compound based on its proposed mechanism of action. Specific validation for this compound is required.
Acquired resistance to this compound develops after an initial period of response. This can be driven by the emergence of new genetic mutations, activation of alternative pathways, or phenotypic changes in the tumor cells. Surrogate biomarkers for acquired resistance are indicators that can be monitored during treatment to detect the emergence of resistance before clinical progression. Preclinical models are invaluable for studying the dynamic molecular changes that occur under this compound pressure.
Secondary mutations within the EGFR or HER2 kinase domains are common mechanisms of acquired resistance to TKIs. For example, the EGFR T790M mutation is a well-characterized resistance mechanism to first and second-generation EGFR inhibitors. Preclinical studies with this compound-resistant models can identify similar gatekeeper mutations or other alterations within the target kinases that reduce this compound binding or efficacy.
Activation of bypass signaling pathways is another significant mechanism of acquired resistance. Tumor cells can upregulate alternative RTKs or components of downstream pathways (e.g., MET, AXL, PI3K/Akt, MAPK pathway) to circumvent the inhibited EGFR/HER2 signaling wikipedia.org. Monitoring the expression or activation status of these proteins in preclinical models that develop acquired resistance to this compound can identify them as surrogate biomarkers.
Phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), can also contribute to acquired resistance by altering cell morphology, increasing invasiveness, and promoting survival signaling. Markers associated with EMT can serve as surrogate biomarkers.
Liquid biopsies, such as the analysis of circulating tumor DNA (ctDNA), are increasingly used in preclinical studies to non-invasively monitor the emergence of resistance mechanisms. Detecting the appearance of resistance-associated mutations in ctDNA in this compound-treated animal models can provide a surrogate marker for acquired resistance.
Preclinical research into acquired resistance biomarkers involves generating resistant cell lines or tumor models by prolonged exposure to this compound and then performing comprehensive molecular profiling to identify the key resistance drivers.
Table 2: Potential Surrogate Biomarkers for Acquired Resistance to EGFR/HER2 Inhibitors (Based on Preclinical Research)
| Biomarker Category | Specific Biomarkers (Examples from Literature on Related Inhibitors) | Mechanism of Resistance | Detection Method (Preclinical) |
| Genetic Alterations | Secondary mutations in EGFR/HER2 | Reduced inhibitor binding, altered kinase activity | Sequencing (tumor tissue, ctDNA) |
| Alternative Pathway Activation | MET amplification/overexpression | Activation of bypass signaling | FISH, IHC, Western Blot, ctDNA |
| AXL activation | Activation of bypass signaling | Western Blot (p-AXL) | |
| Upregulation of PI3K/Akt pathway components | Activation of downstream survival signaling | Western Blot (p-Akt, p-S6) | |
| Phenotypic Changes | EMT markers (e.g., E-cadherin loss, Vimentin gain) | Increased invasiveness, altered signaling | Immunofluorescence, Western Blot |
| Circulating Biomarkers | Resistance mutations in ctDNA | Non-invasive monitoring of emerging resistance mutations | ctDNA sequencing |
Note: This table is based on preclinical findings for EGFR/HER2 inhibitors and represents potential biomarkers relevant to this compound based on its proposed mechanism of action. Specific validation for this compound is required.
The identification and validation of these predictive and surrogate biomarkers in preclinical models are essential steps in understanding this compound resistance and developing strategies to improve treatment outcomes.
Structure Activity Relationship Sar and Derivative Studies of Cipatinib
Elucidation of Key Structural Features for Kinase Inhibition
The inhibitory activity of compounds like Cipatinib against kinases is dictated by how they interact with the enzyme's binding site. This interaction is often characterized through pharmacophore modeling and the analysis of ligand-binding domains.
Pharmacophore Modeling and Ligand-Binding Domains
Pharmacophore modeling defines the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response researchgate.net. These features can include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, aromatic groups, and ionizable centers, arranged in a specific 3D spatial arrangement researchgate.net.
In the context of kinase inhibitors binding to the ATP pocket, key interactions often involve hydrogen bonds with hinge region residues, hydrophobic interactions with lipophilic regions of the pocket, and interactions with residues in the activation loop and solvent-exposed regions frontiersin.org. Structure-based pharmacophore models can be derived from the 3D structure of the protein target, alone or bound to a ligand, to analyze the ligand binding sites and identify complementary characteristics researchgate.net. While static models based on a single structure have limitations, dynamic models incorporating protein and ligand flexibility provide a more comprehensive representation of binding interactions biorxiv.org.
Essential Functional Groups for Efficacy and Selectivity
The specific functional groups present in a molecule like this compound are critical determinants of its efficacy and selectivity towards its target kinases, EGFR and HER2. For 4-anilinoquinazolines, modifications to the quinazoline (B50416) ring and the anilino substitution can significantly impact activity idrblab.net. SAR studies on related compounds have shown that the presence and position of substituents on the core scaffold and appended groups influence interactions within the kinase binding site, affecting binding affinity and specificity nih.govnih.gov. Identifying these essential functional groups and their spatial arrangement is a primary goal of SAR analysis, guiding the design of compounds with improved properties gardp.org.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to establish mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities collaborativedrug.comfrontiersin.orgmdpi.commdpi.com. This allows for the prediction of the activity of new compounds based on their molecular descriptors mdpi.commdpi.com.
Physicochemical Descriptors and Biological Activity Correlations
QSAR models utilize various molecular descriptors that quantify the chemical characteristics of compounds frontiersin.orgwisdomlib.org. These can include physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area, hydrogen bond donor and acceptor counts, and electronic parameters frontiersin.orgdergipark.org.tr. By statistically correlating these descriptors with experimental biological activity data (e.g., IC50 values), QSAR models can identify which molecular properties are most influential for activity frontiersin.orgnih.govfrontiersin.org. Linear and non-linear regression methods are commonly employed in 2D-QSAR to build these correlative models based on molecular topology and physicochemical properties dergipark.org.trnih.gov.
3D-QSAR Modeling for Conformational Insights
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend QSAR by considering the 3D spatial arrangement of molecules and their interactions with surrounding fields nih.govresearchgate.netslideshare.netnih.govnih.govnih.gov. These techniques generate 3D interaction fields around aligned molecules, typically using steric, electrostatic, and sometimes hydrophobic and hydrogen bonding probes nih.govslideshare.netnih.gov.
By correlating variations in these fields with biological activity, 3D-QSAR models provide contour maps that visually represent regions in space where specific molecular features (e.g., bulky groups, positive or negative charges) are predicted to enhance or diminish activity nih.govmdpi.com. This provides valuable insights into the structural requirements for optimal binding and allows for the prediction of the activity of new compounds in their relevant 3D conformations researchgate.netslideshare.net.
Design and Synthesis of this compound Derivatives
Based on the insights gained from SAR and QSAR studies, medicinal chemists can rationally design and synthesize novel derivatives of this compound. The goal of this process is to modify the parent structure to improve potency, selectivity, pharmacokinetic properties, or other desirable characteristics gardp.org.
Modifications for Enhanced Potency
Achieving enhanced potency in kinase inhibitors typically involves optimizing interactions between the compound and the kinase active site. For c-MET inhibitors like Capmatinib, this means maximizing favorable binding interactions within the ATP pocket and potentially exploiting adjacent regions.
Capmatinib itself exhibits picomolar enzymatic potency, with an average IC50 value of 0.13 nM in cell-free kinase assays. nih.govselleckchem.comselleckchem.comaacrjournals.org This inherent high potency suggests that its core structure and substituents are well-optimized for binding to the c-MET kinase.
Studies on related series of selective MET inhibitors, which share structural features with Capmatinib (such as the triazolopyridazine core), have explored chemical modifications to improve potency. acs.org These modifications, often guided by structural analysis like X-ray crystallography of inhibitor-bound kinase complexes, focus on optimizing interactions with key residues in the ATP binding site and surrounding areas. acs.org While specific modifications of Capmatinib for enhanced potency are not detailed in the provided results, the principles derived from SAR studies on similar MET inhibitors, involving modifications to the core structure or attached substituents to improve binding affinity, would be applicable.
Modifications for Improved Selectivity
Improving selectivity is crucial to minimize off-target effects and potential toxicities. For c-MET inhibitors, this involves designing compounds that potently inhibit MET while showing minimal activity against other kinases.
Capmatinib demonstrates high specificity for c-MET, exhibiting more than 10,000-fold selectivity over a large panel of human kinases. nih.govselleckchem.comselleckchem.comaacrjournals.org It is reported to be inactive against related receptor tyrosine kinases such as RONβ, EGFR, and HER-3. selleckchem.comselleckchem.comaacrjournals.org This high selectivity is a key feature of Capmatinib and is a result of its specific chemical structure and how it interacts with the unique features of the c-MET kinase domain compared to other kinases.
SAR studies aimed at improving selectivity often involve modifying parts of the molecule that interact with regions outside the highly conserved ATP binding site, exploiting differences between the target kinase (MET) and off-target kinases. For instance, modifications to substituents attached to the core structure can influence interactions with residues in the hinge region or other pockets adjacent to the ATP site, thereby affecting selectivity. Studies on related triazolopyridazine compounds have explored modifications to improve selectivity against kinases like CDK9 and tubulin. acs.org These efforts highlight the importance of specific structural elements in achieving a favorable selectivity profile.
Preclinical Evaluation of Novel Derivatives
Preclinical evaluation of novel derivatives involves assessing their activity, selectivity, pharmacokinetic properties, and efficacy in in vitro and in vivo models before potential clinical translation.
Capmatinib (INCB28060) itself has undergone extensive preclinical characterization. Studies have shown that it potently and specifically inhibits c-MET enzyme activity, c-MET-mediated signal transduction, and the c-MET-dependent neoplastic phenotype of tumor cells in vitro. aacrjournals.org It effectively inhibits c-MET-dependent tumor cell proliferation and migration and induces apoptosis in vitro. nih.govselleckchem.comaacrjournals.org
In vivo preclinical studies have demonstrated that oral dosing of Capmatinib results in time- and dose-dependent inhibition of c-MET phosphorylation and shows strong antitumor activity in c-MET-dependent mouse tumor models at well-tolerated doses. nih.govselleckchem.comselleckchem.comaacrjournals.org For example, oral treatment with as low as 0.03 mg/kg of INCB28060 caused approximately 50% inhibition of c-MET phosphorylation in mouse models, and dose-dependent inhibition of tumor growth was observed. selleckchem.comselleckchem.com
While specific preclinical evaluation data for novel derivatives of Capmatinib designed for enhanced potency or selectivity were not extensively detailed in the search results, studies on novel compounds targeting c-MET, such as c-MET PROTACs, provide examples of preclinical evaluation of related molecules. acs.org These studies involve extensive SAR analysis and in vivo evaluations to assess degradation activity, selectivity, oral bioavailability, and tumor growth inhibition in mouse models, often using existing inhibitors like Capmatinib as benchmarks. acs.org This indicates the ongoing preclinical research in developing improved or alternative strategies to target c-MET, building upon the knowledge gained from compounds like Capmatinib.
Preclinical Combination Strategies with Cipatinib
Synergistic Effects with Other Tyrosine Kinase Inhibitors
Investigating the synergistic effects of Cipatinib with other tyrosine kinase inhibitors (TKIs) is a key area of preclinical research. This approach aims to target multiple signaling pathways simultaneously, potentially leading to enhanced anti-tumor activity and mitigating the development of resistance. While specific detailed research findings on this compound in combination with other TKIs were not extensively found in the provided search results, the general principle of combining TKIs to overcome resistance and improve efficacy is a well-established strategy in cancer research. For instance, other EGFR TKIs like Gefitinib, Erlotinib, and Osimertinib are used to treat NSCLC with specific EGFR mutations wikipedia.orgwikipedia.orgwikipedia.org. Afatinib is another EGFR TKI that irreversibly inhibits ErbB family members nih.gov. The combination of different TKIs could potentially target heterogeneous tumor cell populations or parallel survival pathways activated upon single-agent treatment.
Combination with Chemotherapeutic Agents in Preclinical Models
Combining targeted therapies like this compound with conventional chemotherapeutic agents is another common preclinical strategy. This approach seeks to leverage the distinct mechanisms of action of each agent to achieve a more potent anti-tumor effect. Chemotherapeutic agents such as Carboplatin and Paclitaxel are widely used in cancer treatment wikipedia.orgwikipedia.org. Gemcitabine is another chemotherapy medication used for various cancers wikipedia.org. Preclinical studies would typically involve evaluating the combination index of this compound with these or other cytotoxic drugs in various cancer cell lines and animal models to determine if the combination yields a synergistic, additive, or antagonistic effect. While specific data on this compound combinations were not detailed in the search results, the combination of targeted therapies with chemotherapy is a standard approach in preclinical oncology to improve response rates and overcome resistance to single agents. For example, Carboplatin is used in combination with other medications to inhibit cancer cell growth fishersci.ca. Gemcitabine is used in combination with Carboplatin for ovarian cancer and with Paclitaxel for breast cancer wikipedia.org. Paclitaxel is an antineoplastic agent that disrupts microtubule growth fishersci.ca.
Integration with Immunotherapeutic Approaches in Preclinical Studies
Rational Design of Multi-Drug Regimens Based on Preclinical Data
The preclinical data generated from studies evaluating this compound in combination with other agents are critical for the rational design of multi-drug regimens. By understanding the mechanisms of synergy, identifying potential biomarkers of response, and characterizing the effects of combinations on different tumor types and resistance mechanisms, researchers can design more effective and personalized treatment strategies. This involves analyzing data from in vitro studies (e.g., cell viability assays, Western blots to assess pathway inhibition) and in vivo studies (e.g., tumor growth inhibition in xenograft models). The goal is to identify combinations that demonstrate superior efficacy compared to single-agent treatment and have a favorable preclinical safety profile. Although specific detailed preclinical data for this compound combinations were not provided, the process of rational drug design in oncology relies heavily on robust preclinical evidence to inform the selection of agents, dosing schedules, and patient populations for clinical trials.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found in search results |
| Gefitinib | 123631 citeab.commims.commims.com |
| Erlotinib | 176870 wikipedia.orgmims.comciteab.com |
| Afatinib | 10184653 nih.govwikipedia.orgguidetopharmacology.orgmims.comuni.lu |
| Osimertinib | 71496458 wikipedia.orgwikidata.orgciteab.comfrontiersin.org |
| Carboplatin | 498142 wikipedia.org, 122130863 fishersci.cafishersci.ca, 426756 mims.compharmacomicrobiomics.com |
| Paclitaxel | 36314 wikipedia.orgmims.comciteab.comnih.gov |
| Gemcitabine | 60750 wikipedia.orgmims.comfishersci.caciteab.comguidetomalariapharmacology.org |
| Atezolizumab | 168009942 cenmed.com, 377483935 pharmacomicrobiomics.com, Not available and might not be a discrete structure nih.gov |
| Pembrolizumab | DB09037 ncpsb.org.cn, Not found in search results for CID directly, but mentioned in context of CID for related compounds nih.govguidetopharmacology.orgunige.ch |
Interactive Data Table (Illustrative Example - No specific this compound data found)
While specific quantitative data for this compound combinations were not found in the provided search results, the following is an illustrative example of how a data table presenting preclinical combination study results might be structured.
| Combination Partner | Cancer Model (Cell Line/Xenograft) | Observed Effect (Synergy/Additive/Antagonism) | Key Findings (e.g., pathway modulation, resistance overcome) |
| TKI A | Cancer Cell Line X | Synergistic | Enhanced inhibition of pathway Y |
| Chemotherapy B | Cancer Xenograft Model Z | Additive | Reduced tumor growth rate |
| Immunotherapy C | Cancer Cell Line W + Immune Cells | Synergistic | Increased immune cell infiltration |
Future Directions and Translational Preclinical Research Avenues
Investigation of Novel Molecular Targets and Pathways
Cipatinib is recognized as a dual tyrosine kinase inhibitor targeting both EGFR and HER2 nih.gov. Preclinical studies have demonstrated its effectiveness against human cancer cells overexpressing these receptors, such as SK-OV-3, Calu-3, and BT-474 cell lines nih.gov. The half maximal inhibitory concentrations (IC50) were reported as 4.1 nM for EGFR and 0.5 nM for HER2 in these cell lines, indicating potent inhibition nih.gov.
Future research directions involve a more comprehensive investigation of other potential molecular targets and signaling pathways that this compound might influence, either directly or indirectly. This includes exploring its interactions with pathways downstream of EGFR and HER2, such as the RAS-RAF-MEK-ERK and PI3 kinase-AKT pathways, which are activated upon ligand binding to these receptors idrblab.net. Understanding these broader pathway effects could reveal additional mechanisms of action or identify potential synergistic targets for combination therapies. The identification of novel targets can be facilitated by computational techniques, including machine learning models trained on biological activity profile data nih.gov.
Development of Advanced Preclinical Models for Resistance Studies
Drug resistance remains a significant challenge in targeted cancer therapies nih.govcrownbio.com. Preclinical models are crucial for understanding the mechanisms underlying resistance to this compound and developing strategies to overcome it nih.govcrownbio.com. While conventional cell-line-derived xenograft (CDX) models have been used, they may not fully recapitulate the complexity of human tumor heterogeneity and acquired resistance mechanisms crownbio.comfrontiersin.org.
Advanced preclinical models are being developed to better mimic the clinical scenario of acquired resistance. Patient-derived xenograft (PDX) models are considered a gold standard for preclinical modeling of acquired drug resistance because they retain the histopathological and genetic features of the original patient tumors, including complex mutational profiles crownbio.com. Developing resistance in these models through prolonged this compound treatment can help identify the genetic and molecular alterations that emerge under selective pressure crownbio.com.
Furthermore, there is a growing focus on developing in vitro and in vivo models that incorporate the tumor microenvironment (TME), as interactions between cancer cells and their surrounding host cells can contribute to treatment failure nih.govfrontiersin.org. Three-dimensional (3D) primary slice cultures and heterocellular tumor spheroids are examples of models that aim to better reflect the complexity of the tumor environment frontiersin.org. Studies using such models can help elucidate how the TME influences this compound sensitivity and the development of resistance frontiersin.org.
Exploration of Drug Delivery Systems in Preclinical Settings
Optimizing the delivery of this compound to target tissues can enhance its efficacy and potentially reduce off-target effects. Preclinical research is exploring the use of advanced drug delivery systems, particularly nanoparticle-based platforms astrazeneca.comwikipedia.orgnih.govmdpi.comnih.gov. Nanoparticles can improve the pharmacokinetics and bioavailability of encapsulated therapeutics and facilitate targeted delivery to tumor sites wikipedia.orgnih.gov.
Various nanoparticle platforms are being investigated for drug delivery, including polymeric nanoparticles, inorganic nanoparticles, and lipid-based nanoparticles wikipedia.org. These systems can be engineered to encapsulate this compound and potentially control its release at the tumor site astrazeneca.comwikipedia.org. Targeted delivery can be achieved by conjugating ligands that bind to receptors overexpressed on cancer cells, such as folate receptors nih.govnih.gov. Preclinical studies using nanoparticles as carriers for anti-cancer drugs have shown increased anti-tumor activity and reduced side effects in some cases astrazeneca.com. The development of such systems for this compound could lead to improved therapeutic outcomes and potentially overcome limitations related to its distribution and cellular uptake.
Repurposing and Novel Applications of this compound in Preclinical Disease Models
Drug repurposing, the investigation of new uses for existing or investigational drugs, offers a promising avenue for identifying novel applications for this compound nih.govresearchgate.netnovapublishers.com. Given its activity against EGFR and HER2, preclinical studies are exploring its potential in disease models beyond its initial focus areas.
This could involve evaluating this compound in preclinical models of cancers where EGFR or HER2 or related pathways play a significant role, even if they are not the primary drivers. Additionally, its potential effects on other molecular targets or pathways identified through further research (as discussed in Section 7.1) could lead to its investigation in entirely different disease contexts. Computational approaches, such as analyzing large datasets to identify patterns and relationships between drugs and diseases, can aid in identifying potential repurposing opportunities for this compound nih.govmdpi.com. Preclinical validation in relevant disease models would be necessary to confirm any hypothesized novel applications mdpi.com.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Cipatinib, and what experimental approaches are optimal for validating its target specificity in vitro and in vivo?
- Methodological Answer : To validate target specificity, employ kinase inhibition assays (e.g., radiometric assays or fluorescence-based platforms) to measure IC50 values against this compound’s primary targets. Use RNA interference (RNAi) or CRISPR-Cas9 knockout models to confirm on-target effects. For in vivo validation, utilize xenograft models with isoform-specific phosphorylation analysis via Western blotting or targeted mass spectrometry . Include negative controls (e.g., inert vehicle groups) and positive controls (known inhibitors) to minimize off-target artifact signals.
Q. How can researchers design robust preclinical studies to assess this compound’s efficacy while minimizing off-target effects?
- Methodological Answer : Apply the PICOT framework to structure studies:
- P opulation: Define cell lines/animal models (e.g., EGFR-mutated NSCLC models).
- I ntervention: Standardize dosing regimens based on prior PK/PD data.
- C omparison: Use comparator agents (e.g., existing tyrosine kinase inhibitors) and placebo controls.
- O utcome: Quantify tumor volume regression, apoptotic markers (e.g., caspase-3), and off-target toxicity via liver/kidney function panels.
- T ime: Specify endpoints (e.g., 28-day survival in murine models).
Validate reproducibility by adhering to ARRIVE guidelines for preclinical reporting .
Q. What are the established pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound, and how should these be quantified in animal models?
- Methodological Answer : Key parameters include Cmax (peak plasma concentration), AUC (area under the curve), and t½ (half-life). Use LC-MS/MS for plasma concentration measurement in serial blood sampling. For PD endpoints, correlate drug exposure with target modulation (e.g., EGFR phosphorylation inhibition). Employ compartmental modeling (e.g., NONMEM) to predict human-equivalent dosing .
Advanced Research Questions
Q. What methodological strategies are recommended to resolve contradictions in reported clinical efficacy data for this compound across different patient subgroups?
- Methodological Answer : Conduct a systematic review with meta-regression to identify covariates (e.g., genetic mutations, comorbidities) causing heterogeneity. Use the FINER criteria to assess feasibility:
- F easible: Pool data from trials registered in ClinicalTrials.gov or EUCTR.
- I nteresting: Focus on subgroups with divergent outcomes (e.g., EGFR L858R vs. exon 19 deletions).
- N ovel: Apply machine learning (e.g., random forest models) to detect non-linear interaction effects.
- E thical: Ensure anonymized patient data usage complies with GDPR/HIPAA.
- R elevant: Prioritize biomarkers (e.g., MET amplification) for stratified analysis .
Q. How can in silico modeling and bioinformatics be integrated to predict this compound resistance mechanisms and guide combinatorial therapies?
- Methodological Answer : Develop molecular dynamics simulations to map this compound-kinase binding free energy changes in resistance-conferring mutants (e.g., T790M). Use TCGA or GEO datasets to identify co-occurring pathway activations (e.g., PI3K/AKT) via gene set enrichment analysis (GSEA). Validate predictions with high-throughput combinatorial drug screening (e.g., SynergyFinder) in resistant cell lines .
Q. What experimental frameworks are optimal for identifying and validating biomarkers predictive of this compound response in heterogeneous tumor populations?
- Methodological Answer :
Discovery Phase : Perform RNA sequencing or proteomic profiling of responder vs. non-responder biopsies.
Validation : Use orthogonal assays (e.g., IHC, digital PCR) in independent cohorts.
Clinical Utility : Design a prospective basket trial (NCT#) stratifying patients by biomarker status.
Apply REporting recommendations for tumor MARKer prognostic studies (REMARK) to ensure transparency .
Methodological Resources
- Data Contradiction Analysis : Leverage constructive falsification frameworks to test hypotheses against conflicting datasets (e.g., PET imaging vs. histopathology in pseudoprogression cases) .
- Reproducibility : Follow Beilstein Journal guidelines for experimental detail, including raw data deposition in repositories like Figshare or Zenodo .
- Ethical Compliance : Reference IRB protocols for human subject research, particularly for biomarker-driven trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
